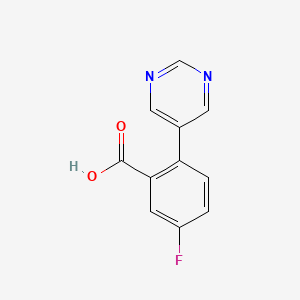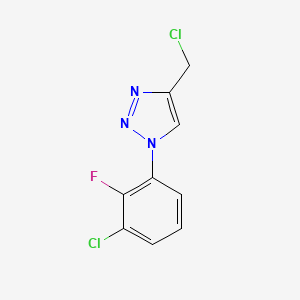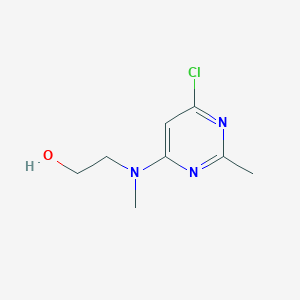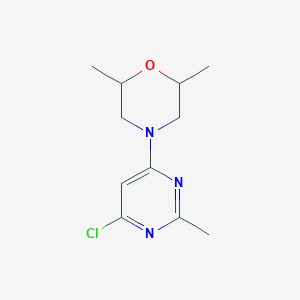
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid
Overview
Description
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid, also known as 5-Fluoro-2-pyrimidin-5-ylbenzoic acid (5-FPBA), is a synthetic organic compound which has a wide range of applications in scientific research and laboratory experiments. 5-FPBA is a carboxylic acid which is commonly used as a reagent for the synthesis of various organic compounds. It is also used in the development of pharmaceutical drugs and other products.
Scientific Research Applications
Synthesis Methods and Optimization
5-Fluoro-2-(pyrimidin-5-yl)benzoic acid and its derivatives play a crucial role in various synthesis processes. For instance, a synthetic method for preparing a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is a molecular fragment of orexin Filorexant (MK-6096), has been reported. This method offers advantages such as a short synthetic pathway, simple post-treatment, and high yield, providing an effective new methodology for the synthesis of the target compound. The synthesis involves a one-pot generation using the Negishi cross-coupling method and has been optimized to achieve a maximum yield of 78.4% under specific conditions (Liu, Zhao, Yu, & Liu, 2020).
Chemical Properties and Reactions
Synthesis and Characterization of Derivatives
This compound and its related compounds have been utilized in the synthesis and characterization of various derivatives. For example, the synthesis and characterization of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, which is an antimetabolite of the pyrimidine analogue type, have been reported. This synthesis aims to decrease the toxicity of 5-FU by synthesizing a suitable carrier-linked prodrug with high efficiency and low toxicity. The structures of the synthesized compounds were assigned using techniques like NMR, mass spectrometry, and infrared spectroscopy (Xiong Jing, 2010).
Applications in Drug Development and Antifungal Activity
Antifungal Activity and Drug Development
The compound and its derivatives are also prominent in the field of drug development, particularly in antifungal applications. A study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various fungi. The study highlighted compounds with significant antifungal activity, presenting them as potential candidates for further biological testing (Wu, Lan, Wu, & Fei, 2021).
Advances in Fluorine Chemistry and Cancer Treatment
Contributions to Fluorine Chemistry and Cancer Treatment
Advances in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) in treating cancer. 5-Fluorouracil (5-FU) is the most widely used FP, treating over 2 million cancer patients annually. The review covers various aspects, including methods for 5-FU synthesis, insights into how FPs perturb nucleic acid structure and dynamics, and the implications of RNA- and DNA-modifying enzymes in 5-FU cytotoxicity. It also discusses the use of polymeric FPs, which may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase .
Mode of Action
It is known that fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme involved in dna synthesis .
Biochemical Pathways
It is known that fluorinated pyrimidines can affect dna synthesis by inhibiting thymidylate synthase .
Pharmacokinetics
It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
It is known that fluorinated pyrimidines can inhibit dna synthesis, which can lead to cell death .
Action Environment
It is known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
5-fluoro-2-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-1-2-9(10(3-8)11(15)16)7-4-13-6-14-5-7/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCUITXTQXEARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1467432.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)


![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)